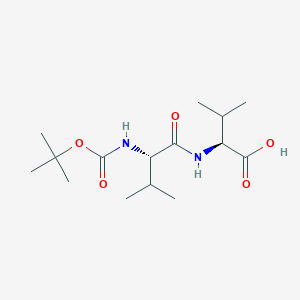

Boc-Val-Val

Übersicht

Beschreibung

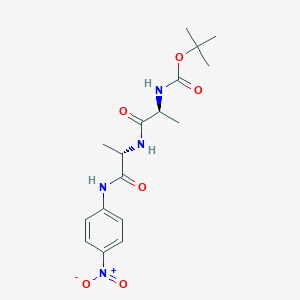

Boc-Val-Val is a useful research compound. Its molecular formula is C15H28N2O5 and its molecular weight is 316.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Conformational Analysis

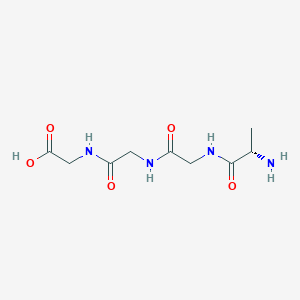

- Boc-Val-Val, a dipeptide, has been instrumental in understanding the conformational preferences of heterochiral peptides. Research on related peptides like Boc-(D) Val-(D) Ala-Leu-Ala-OMe and Boc-Val-Ala-Leu-(D) Ala-OMe has revealed insights into the stability of β-sheet structures enhanced through C-H…O hydrogen bonds (Fabiola et al., 2001).

Chemical Synthesis and Modification of Peptides

- This compound is used in the synthesis of various peptides. For example, Boc-Val-Gly-Leu-OH and similar tripeptides have been synthesized for exploring the potential of peptide enolates in C-alkylation of glycine residues in peptides (Bossler & Seebach, 1994).

Studying Peptide Conformation in Different Solvents

- This compound-based peptides have been key in studies examining the conformational changes in peptides in various solvents. For instance, research on Boc-Leu-Val-Val-Aib-Gly-Leu-Val-Val-OMe demonstrated how peptide conformation can shift from beta-hairpin to helical depending on the solvent (Awasthi et al., 2001).

Investigations into Peptide-Based Drug Design

- This compound and similar sequences have been used in the design and synthesis of potent inhibitors targeting specific biological processes. For example, Boc-Pro-Phe-N alpha-MeHis-Leu psi-[CHOHCH2]Val-Ile-Amp was identified as a potent renin inhibitor with potential therapeutic applications (Thaisrivongs et al., 1986).

Application in Wound Healing and Immunological Studies

- Recent studies have explored the use of this compound-containing peptides in wound healing and immune system modulation. For instance, Boc-Phe-γ4 -Phe-Val-OMe and similar peptides were found to have promising wound healing properties (Rahim et al., 2023). Additionally, Val-boroPro, a derivative of this compound, was shown to stimulate the immune system by triggering a proinflammatory form of cell death in monocytes and macrophages (Okondo et al., 2017).

Impact on Peptide Conformational Studies

- This compound-related peptides have been crucial in studying various peptide conformations, such as alpha-helices and mixed 3(10)/alpha-helices, thereby contributing significantly to the field of peptide chemistry and biophysics (Karle et al., 1989).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boc-Val-Val, also known as this compound-OMe, is a dipeptide that bears sequence homogeneity with the C-terminus of Alzheimer’s Aβ 39–40 . It primarily targets the formation of β-sheet structures, which are characteristic of amyloid fibrils associated with Alzheimer’s disease .

Mode of Action

This compound interacts with its targets by forming intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form . This interaction results in the self-assembly of the molecules into highly organized structures .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of β-sheet structures, which are implicated in the pathogenesis of Alzheimer’s disease . The compound’s ability to form these structures may help in understanding amyloidogenesis .

Pharmacokinetics

The design of linkers like this compound plays a key role in regulating the stability of antibody-drug conjugates (adcs) in systemic circulation and payload release efficiency in tumors, thereby affecting adc pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of β-sheet structures . These structures are found to bind with the amyloid binding dyes thioflavin T (ThT) and Congo red . The formation of these structures both in solution and in the solid state is supported by FT-IR and PXRD .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound forms different morphologies when crystallized in a methanol–water solvent mixture . While this compound self-assembles into a highly organized two-ended spear-like architecture, another dipeptide forms a hollow hexagonal tube-like structure . This suggests that the solvent environment can significantly influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Boc-Val-Val plays a significant role in biochemical reactions, particularly in the formation of β-sheet structures. This dipeptide interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For instance, this compound has been shown to interact with amyloid-binding dyes such as thioflavin T and Congo red, indicating its potential involvement in amyloidogenesis . Additionally, this compound can form micelles in certain solvents, which further highlights its versatility in biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the aggregation of amyloid β peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s disease . By modulating the aggregation of these peptides, this compound may impact cell function and viability, particularly in neuronal cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable hydrogen bonds and hydrophobic interactions with other biomolecules. This dipeptide can self-assemble into β-sheet structures, which are stabilized by intermolecular hydrogen bonds . Additionally, this compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular metabolism, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can maintain its ability to form β-sheet structures and interact with amyloid-binding dyes, indicating its sustained activity in vitro .

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-8(2)10(17-14(21)22-15(5,6)7)12(18)16-11(9(3)4)13(19)20/h8-11H,1-7H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBABAURSJXMCQJ-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427196 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69209-73-0 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

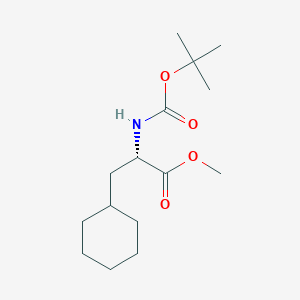

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Boc-Val-Val in the context of amyloid research?

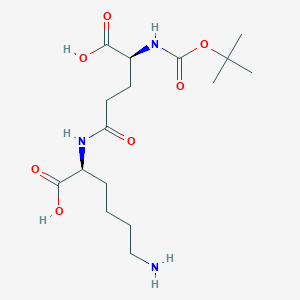

A1: this compound (tert-butyloxycarbonyl-valine-valine-methyl ester) shares sequence homology with the C-terminus of the amyloid-beta (Aβ) peptide, specifically Aβ39–40. [] This region of Aβ is crucial in amyloid formation, a process implicated in Alzheimer's disease.

Q2: How does the aggregation behavior of this compound differ from similar dipeptides?

A2: While both this compound and Boc-Ile-Ala-OMe (representing Aβ41–42) form parallel β-sheet structures in their crystalline form, they exhibit distinct higher-order aggregation patterns. [] this compound self-assembles into spear-like architectures, whereas Boc-Ile-Ala-OMe forms hollow hexagonal tubes in methanol-water mixtures. This difference highlights the impact of even subtle sequence variations on peptide aggregation.

Q3: Does the aggregation of this compound resemble amyloid fibril formation?

A3: The self-assembled structures of both this compound and Boc-Ile-Ala-OMe bind to amyloid-specific dyes like thioflavin T (ThT) and Congo red. [] This suggests structural similarities between these dipeptide aggregates and amyloid fibrils, supporting their use as simplified models for studying amyloidogenesis.

Q4: Has the structure of this compound been studied in solution?

A4: Yes, spectroscopic studies, including FTIR and NMR, have been employed to investigate the conformational behavior of this compound. [, , ] These studies indicate that this compound can adopt β-sheet structures both in solution and solid state, further emphasizing its relevance to amyloid research.

Q5: Can this compound form micelles?

A5: Research shows that the closely related tripeptide this compound-Ile-OMe (with an additional isoleucine residue) can form micelles in chloroform. [, ] The critical micelle concentration (CMC) of this tripeptide has been determined using various spectroscopic techniques.

Q6: What is the influence of solvent on the conformation of peptides containing this compound sequences?

A6: Studies on the octapeptide Boc-Leu-Val-Val-Aib-Gly-Leu-Val-Val-OMe (where Aib is α-aminoisobutyric acid) demonstrated a solvent-dependent conformational transition. [] The peptide adopts a β-hairpin structure in hydrogen-bonding solvents like DMSO and methanol, but favors a helical conformation in less interacting solvents like chloroform and acetonitrile.

Q7: How has this compound been used in solid-phase peptide synthesis?

A7: A novel Fmoc-based anchorage system utilizing 9-(hydroxymethyl)-2-fluoreneacetic acid has been employed to synthesize a protected heptapeptide, this compound-Ser(Bzl)-His(Tos)-Phe-Asn-Lys-(Z)-OH. [] This highlights the utility of Boc-protected dipeptides like this compound as building blocks in peptide synthesis.

Q8: What insights have been gained from studying peptides containing both this compound sequences and α,α-di-n-propylglycine (Dpg)?

A8: Research on peptides incorporating both this compound sequences and Dpg residues has provided insights into the conformational preferences of Dpg. [, , ] These studies suggest that Dpg residues, when flanked by Val residues, tend to favor extended C5 conformations, particularly in less polar environments. This understanding is valuable for designing peptides with specific structural characteristics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)